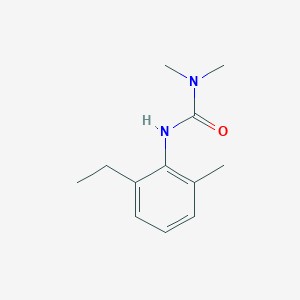

1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea

Descripción

1,1-Dimetil-3-(2-etil-6-metilfenil)urea es un compuesto orgánico con la fórmula molecular C12H18N2O. Es un derivado de la urea, caracterizado por la presencia de un grupo dimetil y un anillo fenilo sustituido.

Propiedades

Fórmula molecular |

C12H18N2O |

|---|---|

Peso molecular |

206.28 g/mol |

Nombre IUPAC |

3-(2-ethyl-6-methylphenyl)-1,1-dimethylurea |

InChI |

InChI=1S/C12H18N2O/c1-5-10-8-6-7-9(2)11(10)13-12(15)14(3)4/h6-8H,5H2,1-4H3,(H,13,15) |

Clave InChI |

YELRYOUMQUCMHV-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=CC(=C1NC(=O)N(C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La 1,1-Dimetil-3-(2-etil-6-metilfenil)urea se puede sintetizar mediante la reacción de 2-etil-6-metil anilina con cloruro de dimetilcarbamilo en presencia de una base como la trietilamina. La reacción se lleva a cabo típicamente en un disolvente orgánico como diclorometano bajo condiciones de reflujo durante aproximadamente una hora. El producto se purifica luego por recristalización usando una mezcla de acetato de etilo y éter dietílico .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para la 1,1-Dimetil-3-(2-etil-6-metilfenil)urea no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y la aplicación de técnicas de purificación a gran escala para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

La 1,1-Dimetil-3-(2-etil-6-metilfenil)urea experimenta varias reacciones químicas, incluyendo:

Oxidación: Este compuesto se puede oxidar bajo condiciones específicas para formar los N-óxidos correspondientes.

Reducción: Se puede reducir para formar aminas secundarias.

Sustitución: El anillo fenilo permite reacciones de sustitución aromática electrófila, como la nitración y la halogenación.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o los perácidos.

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: La nitración se puede llevar a cabo utilizando una mezcla de ácidos nítrico y sulfúrico concentrados, mientras que la halogenación se puede lograr utilizando halógenos como cloro o bromo en presencia de un catalizador.

Productos principales

Oxidación: N-óxidos de 1,1-Dimetil-3-(2-etil-6-metilfenil)urea.

Reducción: Aminas secundarias.

Sustitución: Derivados nitro o halogenados del compuesto original.

Aplicaciones Científicas De Investigación

La 1,1-Dimetil-3-(2-etil-6-metilfenil)urea tiene varias aplicaciones en investigación científica:

Química: Se utiliza como intermedio en la síntesis orgánica y como reactivo en varias reacciones químicas.

Biología: Se ha investigado por su potencial actividad biológica, incluyendo propiedades antimicrobianas y antifúngicas.

Medicina: Se ha explorado por sus posibles efectos terapéuticos, aunque las aplicaciones médicas específicas aún están en investigación.

Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en ciertos procesos industriales.

Mecanismo De Acción

El mecanismo de acción de la 1,1-Dimetil-3-(2-etil-6-metilfenil)urea implica su interacción con objetivos moleculares específicos. Puede actuar como un inhibidor o modulador de ciertas enzimas o receptores, dependiendo de su estructura y de los grupos funcionales presentes. Las vías y los objetivos exactos están sujetos a investigación en curso, pero sus efectos probablemente estén mediados a través de la unión a sitios activos o la alteración de la conformación de las moléculas diana .

Comparación Con Compuestos Similares

Compuestos similares

1,1-Dietil-3-(2-etil-6-metilfenil)urea: Estructura similar pero con grupos etilo en lugar de grupos metilo.

1,1-Dimetil-3-(3-metilfenil)urea: Estructura similar pero con un patrón de sustitución diferente en el anillo fenilo.

1,1-Dimetil-3-(2-feniletil)urea: Estructura similar pero con un grupo feniletilo en lugar de un grupo etil-metilfenilo.

Singularidad

La 1,1-Dimetil-3-(2-etil-6-metilfenil)urea es única debido a su patrón específico de sustitución, que confiere propiedades químicas y físicas distintas. Esta singularidad la hace valiosa para aplicaciones especializadas en investigación e industria, donde su reactividad específica e interacciones son ventajosas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.